Cas no 2248363-51-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate è un composto eterociclico complesso che combina strutture isoindolinone e cinnolinone. Questo derivato acetilato presenta una configurazione molecolare unica, con due gruppi carbonilici reattivi posizionati strategicamente, favorendo potenziali applicazioni in sintesi farmaceutica e materiali avanzati. La sua struttura ibrida offre proprietà elettroniche distintive, utili nello sviluppo di inibitori enzimatici o ligand per catalisi. La presenza simultanea dei nuclei aromatici e dei gruppi funzionali polari conferisce al composto una bilanciata solubilità in solventi organici polari e apolari, facilitando le modifiche chimiche successive. Studi preliminari suggeriscono interessanti attività biologiche legate all'interazione con recettori chinasi.
2248363-51-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate
Numero CAS:2248363-51-9
MF:C18H11N3O5
MW:349.297044038773
CID:5960420
PubChem ID:165979798
Update Time:2025-07-15
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate
- 2248363-51-9
- EN300-6518999
-
- Inchi: 1S/C18H11N3O5/c22-15-9-19-20(14-8-4-3-7-13(14)15)10-16(23)26-21-17(24)11-5-1-2-6-12(11)18(21)25/h1-9H,10H2
- Chiave InChI: ACXSBXHBOUBZFJ-UHFFFAOYSA-N
- Sorrisi: O(C(CN1C2C=CC=CC=2C(C=N1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
Proprietà calcolate
- Massa esatta: 349.06987046g/mol
- Massa monoisotopica: 349.06987046g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 652
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 96.4Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6518999-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate |
2248363-51-9 | 95.0% | 0.05g |
$660.0 | 2025-03-14 | |
| Enamine | EN300-6518999-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate |
2248363-51-9 | 95.0% | 0.1g |
$691.0 | 2025-03-14 | |
| Enamine | EN300-6518999-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate |
2248363-51-9 | 95.0% | 0.25g |
$723.0 | 2025-03-14 | |
| Enamine | EN300-6518999-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate |
2248363-51-9 | 95.0% | 0.5g |
$754.0 | 2025-03-14 | |
| Enamine | EN300-6518999-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate |
2248363-51-9 | 95.0% | 1.0g |
$785.0 | 2025-03-14 | |
| Enamine | EN300-6518999-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate |
2248363-51-9 | 95.0% | 2.5g |
$1539.0 | 2025-03-14 | |
| Enamine | EN300-6518999-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate |
2248363-51-9 | 95.0% | 5.0g |
$2277.0 | 2025-03-14 | |
| Enamine | EN300-6518999-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate |
2248363-51-9 | 95.0% | 10.0g |
$3376.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate Letteratura correlata
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
2248363-51-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti